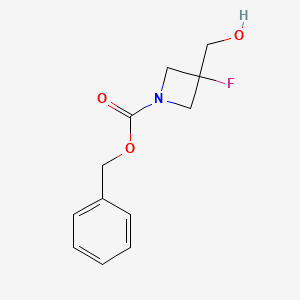

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

説明

Molecular Identity and Classification

This compound is classified as a heterocyclic organic compound with the following molecular characteristics:

| Property | Value |

|---|---|

| CAS Number | 1374658-54-4 |

| Molecular Formula | C₁₂H₁₄FNO₃ |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(OCC₁=CC=CC=C₁)N₁CC(F)(CO)C₁ |

The compound belongs to the azetidine family, a class of four-membered saturated heterocycles containing one nitrogen atom. Its classification extends to:

- Fluorinated compounds : The presence of a fluorine atom enhances metabolic stability and lipophilicity .

- Carboxylic acid esters : The benzyl ester group facilitates synthetic modifications .

- Hydroxymethyl derivatives : The hydroxymethyl substituent contributes to hydrogen-bonding interactions in molecular recognition .

Historical Context in Azetidine Chemistry

Azetidines were first identified in natural products such as L-azetidine-2-carboxylic acid, isolated from Convallaria majalis in 1955 . Early synthetic methods for azetidines relied on cyclization and ring-opening strategies, but these often suffered from low yields and harsh conditions . The development of this compound reflects advancements in stereoselective synthesis and functional group tolerance achieved in the 21st century.

Key milestones include:

- 2014 : Commercial availability of the compound from suppliers like AChemBlock, indicating its adoption in pharmaceutical research .

- 2020s : Utilization in STAT3 inhibitor studies, where azetidine scaffolds demonstrated nanomolar potency in disrupting protein-DNA interactions .

- Synthetic innovations : Methods such as Couty’s azetidine synthesis (2022) enabled efficient access to enantiopure derivatives, including fluorinated variants .

Significance in Heterocyclic Chemistry Research

The compound’s significance arises from its strained ring system and multifunctional substitution :

- Ring strain : The azetidine ring’s 90° bond angles impart high reactivity, enabling ring-opening and cross-coupling reactions .

- Fluorine effects : The C-F bond introduces electron-withdrawing characteristics, modulating pKa and enhancing bioavailability .

- Applications :

Comparative analysis with related azetidines:

Structural Features and Nomenclature

The compound’s structure comprises:

Nomenclature follows IUPAC rules:

- The parent structure is azetidine.

- Position 3 carries both fluorine and hydroxymethyl groups.

- The benzyl ester is denoted as a carboxylate substituent at position 1 .

Steric and electronic effects of the substituents:

特性

IUPAC Name |

benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-12(9-15)7-14(8-12)11(16)17-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDGFXHPHNMFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Azetidine Precursors via Nucleophilic Displacement

Method Overview:

This approach involves the formation of the azetidine ring through cyclization of suitable amino alcohol derivatives. The key step is the nucleophilic displacement of a halogen or sulfonate leaving group on a precursor molecule to form the four-membered azetidine ring.

- Synthesize a suitable amino alcohol intermediate, such as a protected azetidine-1-carboxylate derivative bearing a leaving group (e.g., chloromethyl or mesylate).

- Subject this intermediate to intramolecular nucleophilic substitution, often facilitated by bases like potassium carbonate or DABCO (1,4-diazabicyclo[2.2.2]octane), under controlled temperature conditions (typically around 100°C).

- The cyclization yields the azetidine core with functional groups intact for further modifications.

- A patent describes cyclization of benzhydrylamine with epichlorohydrin in ethanol and diisopropylethylamine, followed by mesylation and displacement with cyanide to access azetidine derivatives.

- Similar cyclization strategies have been employed in the synthesis of azetidine-based compounds with fluorinated substituents.

- Protecting groups such as benzyl or tert-butyl esters are often used to safeguard the carboxylate during cyclization.

- The process typically involves purification steps like aqueous extraction and chromatography to isolate the azetidine intermediate.

Hydroxymethylation of Azetidine Derivatives

Method Overview:

Hydroxymethylation involves introducing a hydroxymethyl group at the 3-position of the azetidine ring, often via formaldehyde or paraformaldehyde addition.

- React the azetidine precursor with formaldehyde under basic or acidic conditions.

- The reaction proceeds via nucleophilic addition to the azetidine ring, forming the hydroxymethyl substituent.

- While specific hydroxymethylation protocols are less documented for this exact compound, analogous methods involve treatment with formaldehyde in the presence of catalysts like sodium hydroxide or acids, leading to hydroxymethyl derivatives.

- Control over reaction conditions is critical to prevent over-alkylation or polymerization.

- Subsequent fluorination can be performed on the hydroxymethyl intermediate if needed.

Overall Synthetic Route and Data Table

Notes on Optimization and Purification

- Reaction Conditions: Precise temperature control (often below 0°C for fluorination) and anhydrous solvents improve yield and selectivity.

- Purification: Chromatography (silica gel, HPLC) and recrystallization are standard to purify intermediates and final products.

- Yield Variability: Dependent on the specific route, protecting groups, and reagent purity; yields typically range from 60% to over 90% in optimized protocols.

Summary of Key Findings

- The synthesis primarily involves constructing the azetidine ring via intramolecular cyclization of suitable precursors.

- Fluorination at the 3-position is achieved through nucleophilic substitution with fluoride sources like TBAF.

- Hydroxymethyl groups are introduced via formaldehyde addition, often as a subsequent step.

- Protecting groups and reaction conditions are critical to achieving high purity and yield.

- The process can be adapted based on available starting materials and desired functionalization.

化学反応の分析

Types of Reactions

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could yield an alcohol or a de-fluorinated product.

科学的研究の応用

Medicinal Chemistry

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate possesses a unique azetidine structure that is attractive for medicinal chemistry. The presence of both fluoromethyl and hydroxymethyl groups enhances its biological activity, making it a candidate for drug development.

Potential Therapeutic Applications

- Anticancer Agents : Research indicates that azetidine derivatives can act as intermediates in the synthesis of compounds targeting estrogen receptors, which are implicated in various cancers such as breast and ovarian cancer. This compound may serve as a precursor to develop selective estrogen receptor modulators (SERMs) .

- Neurological Disorders : Some studies suggest that compounds with similar structures exhibit neuroprotective properties, indicating potential applications in treating neurological disorders .

Synthesis of Pharmaceutical Intermediates

The compound is not only valuable in its own right but also serves as an important intermediate in the synthesis of other biologically active molecules. For instance, it can be utilized in the synthesis of:

- Estrogen Receptor Modulators : The compound can be transformed into various derivatives that modulate estrogen receptor activity, which is crucial for developing treatments for hormone-dependent cancers .

- Azetidine Derivatives : As part of synthetic routes, this compound can be converted into other azetidine derivatives that may have distinct pharmacological properties .

Chemical Properties and Reactivity

The unique structural features of this compound contribute to its reactivity:

- High Molar Refractivity : This property suggests favorable interactions with biological targets, enhancing its potential bioavailability when used in pharmaceuticals .

- Reactivity with Functional Groups : The compound's functional groups allow it to undergo various chemical transformations, making it versatile for further synthetic applications .

Case Study 1: Synthesis of Estrogen Receptor Modulators

A study demonstrated the successful use of this compound as a precursor for synthesizing compounds targeting estrogen receptors. These compounds showed promising activity against breast cancer cell lines, highlighting the compound's potential in oncological drug development .

Case Study 2: Neuroprotective Effects

Research involving similar azetidine derivatives indicated neuroprotective effects in animal models of neurodegenerative diseases. This suggests that this compound could be explored further for therapeutic applications in neurology .

Data Table: Summary of Applications

作用機序

The mechanism of action of benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance the compound’s binding affinity or selectivity for these targets, while the azetidine ring may confer unique reactivity or stability.

類似化合物との比較

tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)

Structural Differences :

- The benzyl group in the target compound is replaced by a tert-butoxycarbonyl (Boc) group.

Key Implications : - Stability: Boc is stable under basic conditions but cleaved under acidic conditions, whereas the benzyl group is removed via hydrogenolysis. This makes the target compound more suitable for hydrogenation-sensitive synthetic routes .

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 618446-42-7)

Structural Differences :

- Lacks the fluorine atom at the 3-position.

Key Implications : - Electron Effects : Fluorine’s electronegativity in the target compound may increase ring strain and stabilize specific conformations, altering reactivity in nucleophilic substitutions or ring-opening reactions.

- Metabolic Stability: Fluorination often reduces metabolic degradation, making the target compound more stable in biological systems compared to its non-fluorinated analog .

Benzyl 3-Hydroxyazetidine-1-Carboxylate (CAS 128117-22-6)

Structural Differences :

Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3)

Structural Differences :

- Contains a ketone (oxo) group at the 3-position instead of hydroxymethyl and fluorine.

Key Implications : - Reactivity : The ketone group is prone to nucleophilic attacks (e.g., Grignard additions), while the hydroxymethyl group in the target compound enables orthogonal reactivity (e.g., protection/deprotection strategies).

- Conformational Flexibility : The sp²-hybridized ketone introduces planar rigidity, contrasting with the sp³-hybridized hydroxymethyl group’s flexibility in the target compound .

Benzyl 3-(methylamino)azetidine-1-carboxylate (CAS 1630907-35-5)

Structural Differences :

- Substitutes the hydroxymethyl and fluorine with a methylamino (-NHCH3) group. Key Implications:

- Basicity: The methylamino group introduces basicity (pKa ~10), affecting solubility in acidic environments, whereas the target compound’s hydroxymethyl group is neutral.

- Biological Interactions: The amino group may facilitate hydrogen bonding with biological targets, while fluorine in the target compound enhances metabolic stability .

生物活性

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 3-position of the azetidine ring, which enhances its biological properties. The chemical structure can be represented as follows:

The fluorinated azetidine derivatives are known for their increased stability and reactivity, making them valuable in drug development.

The mechanism of action for this compound involves interactions with specific biological targets. The fluorine atom enhances hydrogen bonding capabilities, allowing for stronger interactions with enzymes and receptors. This can lead to modulation of various biological pathways, including those involved in neurological functions and cancer progression .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of azetidine have shown cytotoxic effects against various cancer cell lines. A related compound demonstrated an IC50 value of 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells . This suggests that this compound may exhibit similar or enhanced activity due to its structural modifications.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HT-29 (Colon) | ~9 |

| Related Azetidine Derivative | MCF-7 (Breast) | ~17 |

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties. Studies indicate that fluorinated azetidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease . The unique structure allows for selective inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders.

Case Studies

Several case studies illustrate the compound's potential:

- Study on Anticancer Activity : A recent investigation into azetidine derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that this compound could be effective in cancer therapy .

- Neuroprotection Research : Another study focused on the neuroprotective effects of fluorinated compounds showed promising results in reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for preparing benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves fluorination and carboxylate protection strategies. For example:

- Fluorination : Fluorine can be introduced via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic displacement of leaving groups (e.g., tosylates) using KF or CsF in polar aprotic solvents like DMF .

- Hydroxymethyl Installation : The hydroxymethyl group may be introduced through reduction of ester or nitrile precursors, or via alkylation of azetidine intermediates .

- Carboxylate Protection : The benzyl group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to protect the azetidine nitrogen .

Q. Key Considerations :

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorinated carbon at δ ~100-110 ppm for ¹³C-F coupling) and hydroxymethyl group (δ ~3.5-4.5 ppm for -CH₂OH) .

- HRMS : Validate molecular formula (e.g., ESI+ for [M+H]⁺; expected m/z for C₁₂H₁₃FNO₃: 262.0883) .

- HPLC : Chiralpak IB columns with hexane/IPA (98:2) resolve enantiomers (if present) at 210 nm .

Q. What mechanistic insights explain contradictions in fluorination efficiency across studies?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorinating agent reactivity but may promote side reactions (e.g., ring-opening).

- Steric Hindrance : Bulky substituents (e.g., hydroxymethyl) reduce fluorination yields by ~20% compared to less hindered analogs .

- Temperature : Elevated temperatures (>80°C) accelerate decomposition of intermediates .

Q. Mitigation Strategies :

- Optimize solvent (e.g., switch from DMF to MeCN).

- Use kinetic studies (in situ IR/NMR) to identify rate-limiting steps .

Q. How can this compound be functionalized for medicinal chemistry applications?

- Methodological Answer :

- Hydroxymethyl Derivatization :

- Esterification : React with acyl chlorides (e.g., AcCl) to form prodrugs.

- Oxidation : Convert to aldehyde (PCC/CH₂Cl₂) for Schiff base formation .

- Cbz Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, exposing the azetidine NH for further coupling (e.g., amide bond formation) .

Application Example :

Benzyl 3-(aminomethyl)azetidine-1-carboxylate (a related analog) is used in photoaffinity labeling for protein interaction studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。